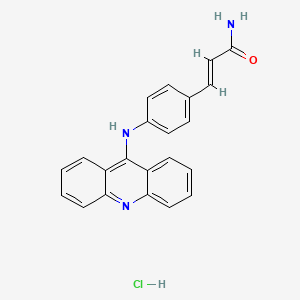
3-(4-(9-Acridinylamino)phenyl)-2-propenamide monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(9-Acridinylamino)phenyl)-2-propenamide monohydrochloride is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of an acridine moiety, which is a tricyclic aromatic system, attached to a phenyl ring through an amino group. The phenyl ring is further connected to a propenamide group. The monohydrochloride form indicates that the compound is in its hydrochloride salt form, which enhances its solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(9-Acridinylamino)phenyl)-2-propenamide monohydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Acridine Moiety: The acridine ring system can be synthesized through a cyclization reaction involving anthranilic acid and a suitable aldehyde.
Attachment of the Acridine to the Phenyl Ring: This step involves the formation of an amide bond between the acridine and the phenyl ring. This can be achieved through a nucleophilic substitution reaction.
Introduction of the Propenamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(9-Acridinylamino)phenyl)-2-propenamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the acridine moiety to dihydroacridine derivatives.
Substitution: The amino group on the phenyl ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-(4-(9-Acridinylamino)phenyl)-2-propenamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of DNA intercalation due to the planar structure of the acridine moiety.
Medicine: Investigated for its potential anticancer properties, as acridine derivatives are known to exhibit cytotoxic effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 3-(4-(9-Acridinylamino)phenyl)-2-propenamide monohydrochloride involves its interaction with biological macromolecules. The acridine moiety can intercalate into DNA, disrupting the normal function of the DNA and inhibiting replication and transcription processes. This intercalation can lead to cytotoxic effects, making the compound a potential candidate for anticancer research. The molecular targets include DNA and various enzymes involved in DNA replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-(9-Acridinylamino)-3-methoxyphenyl]methanesulfonamide
- Methyl 4-(9-acridinylamino)-3-(methylamino)phenylcarbamate hydrochloride
- Phenylalanine, 4-(9-acridinylamino)-, monohydrochloride
Uniqueness
3-(4-(9-Acridinylamino)phenyl)-2-propenamide monohydrochloride is unique due to its specific structural features, such as the presence of the propenamide group, which is not commonly found in other acridine derivatives. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
64895-21-2 |
|---|---|
Molekularformel |
C22H18ClN3O |
Molekulargewicht |
375.8 g/mol |
IUPAC-Name |
(E)-3-[4-(acridin-9-ylamino)phenyl]prop-2-enamide;hydrochloride |
InChI |
InChI=1S/C22H17N3O.ClH/c23-21(26)14-11-15-9-12-16(13-10-15)24-22-17-5-1-3-7-19(17)25-20-8-4-2-6-18(20)22;/h1-14H,(H2,23,26)(H,24,25);1H/b14-11+; |
InChI-Schlüssel |
FNZBPUKUPVSGDJ-JHGYPSGKSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)/C=C/C(=O)N.Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)C=CC(=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-{[2-(Hydroxyamino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14488009.png)
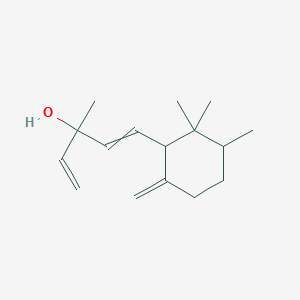

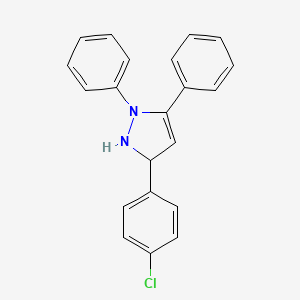
![4-Anilino-3-[(2-nitrophenyl)sulfanyl]pent-3-en-2-one](/img/structure/B14488029.png)

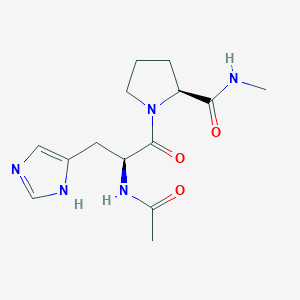
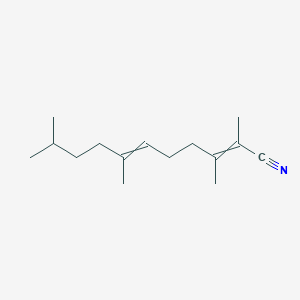

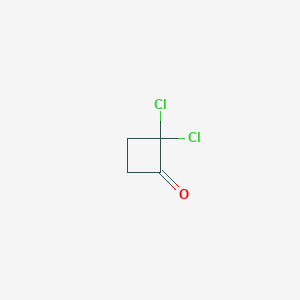
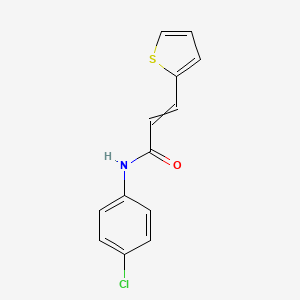
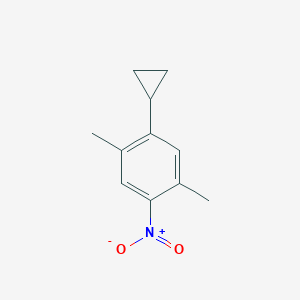
![9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one](/img/structure/B14488083.png)
![2-{[(2-Bromocyclohexyl)oxy]methyl}oxirane](/img/structure/B14488089.png)
